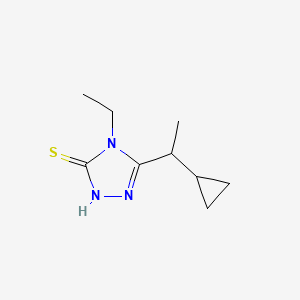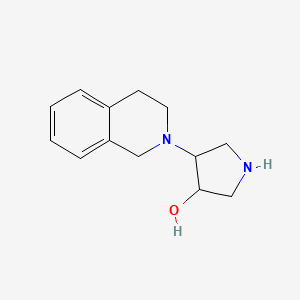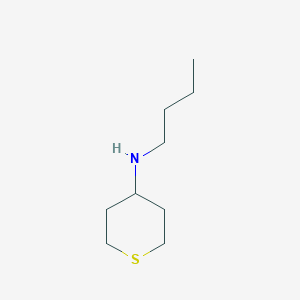
3-(3-Hydroxypropyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypropyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of pyrrolidin-2-one with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, resulting in the formation of this compound.
Another method involves the ring-opening of epoxides with pyrrolidin-2-one. For instance, the reaction of pyrrolidin-2-one with 1,2-epoxypropane in the presence of a Lewis acid catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Oxopropyl)pyrrolidin-2-one.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Oxopropyl)pyrrolidin-2-one
Reduction: 3-(3-Hydroxypropyl)pyrrolidin-2-ol
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxypropyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive pyrrolidinones makes it a candidate for drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance its solubility and bioavailability, facilitating its interaction with molecular targets. The pyrrolidinone ring can participate in hydrogen bonding and other interactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound without the hydroxypropyl group.
3-(3-Chloropropyl)pyrrolidin-2-one: A similar compound with a chlorine atom instead of a hydroxyl group.
3-(3-Oxopropyl)pyrrolidin-2-one: The oxidized form of 3-(3-Hydroxypropyl)pyrrolidin-2-one.
Uniqueness
This compound is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and a candidate for various biological applications.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c9-5-1-2-6-3-4-8-7(6)10/h6,9H,1-5H2,(H,8,10) |
InChI Key |
FMFNWLBMKQYUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13250829.png)




![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13250845.png)
![2-{[(2-Methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13250866.png)
![(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13250869.png)
![5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13250873.png)



![4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13250900.png)
